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molecular formula C10H10F3NO B8483728 N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide CAS No. 886762-61-4

N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

Cat. No. B8483728
M. Wt: 217.19 g/mol
InChI Key: WPHSFRRYZSEVDM-UHFFFAOYSA-N
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Patent
US07145035B2

Procedure details

A solution of N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide (5.17 g) and aqueous hydrochloric acid (37%, 12 mL) in ethanol (24 mL) was heated to reflux for 3 hours and then stirred at ambient temperature for 48 hours. GC analysis of the reaction mixture showed a 98:2 peak area ratio of 2-methyl-4-(trifluoromethyl)aniline to starting material. 2-Methyl-4-(trifluoromethyl)aniline hydrochloride was obtained as a white solid by filtering the reaction mixture and washing the solids with ethyl acetate. A second crop of 2-methyl-4-(trifluoromethyl)aniline hydrochloride was obtained by evaporating the filtrate to dryness, triturating the residue in ethyl acetate, then filtering, providing a total of 4.27 g (85% yield).
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[NH:12]C(=O)C.[ClH:16].CC1C=C(C(F)(F)F)C=CC=1N>C(O)C>[ClH:16].[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:4][C:3]=1[NH2:12] |f:4.5|

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)NC(C)=O
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Cl.CC1=C(N)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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